molecular formula C8H16O4 B12597999 Ethyl 2,2-bis(hydroxymethyl)butanoate CAS No. 906749-80-2

Ethyl 2,2-bis(hydroxymethyl)butanoate

Cat. No.: B12597999
CAS No.: 906749-80-2
M. Wt: 176.21 g/mol
InChI Key: WHBCVAVNPGLQKQ-UHFFFAOYSA-N
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Description

Ethyl 2,2-bis(hydroxymethyl)butanoate is a specialty ester compound of interest in chemical research and development. Its molecular structure, featuring multiple hydroxyl groups, suggests potential utility as a monomer or building block in polymer chemistry, such as in the synthesis of alkyd resins or polyesters. In organic synthesis, it may serve as a key intermediate for creating more complex molecular architectures. Researchers value this compound for its multifunctionality, which allows for further chemical modifications at the hydroxyl and ester sites. The specific mechanism of action is application-dependent. This product is intended for laboratory research purposes only and is not purified or tested for medicinal, household, or personal use. Researchers should consult the relevant safety data sheet (SDS) prior to use.

Properties

CAS No.

906749-80-2

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

ethyl 2,2-bis(hydroxymethyl)butanoate

InChI

InChI=1S/C8H16O4/c1-3-8(5-9,6-10)7(11)12-4-2/h9-10H,3-6H2,1-2H3

InChI Key

WHBCVAVNPGLQKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-bis(hydroxymethyl)butanoate can be synthesized through the reaction of methyl butyrate with formaldehyde in the presence of an organic alkali catalyst . The reaction typically involves the following steps:

    Reactants: Methyl butyrate and formaldehyde.

    Catalyst: Organic alkali catalyst.

    Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-bis(hydroxymethyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Butanoic acid and ethanol.

    Reduction: Primary alcohols.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Ethyl 2,2-bis(hydroxymethyl)butanoate serves as an important intermediate in the synthesis of various chemical compounds. It is notably utilized in the production of polyurethanes and other polymers due to its ability to act as a crosslinking agent. The compound's structure allows it to enhance the mechanical properties and thermal stability of the resulting materials.

In polymer chemistry, this compound is used to produce water-soluble polyurethane systems. Its hydrophilic nature improves the solubility and dispersion of the polymers in aqueous environments, making it suitable for coatings and adhesives.

  • Case Study: A study demonstrated that incorporating this compound into polyurethane formulations resulted in enhanced flexibility and adhesion properties, which are crucial for applications in coatings for textiles and construction materials .

Medicinal Chemistry

Recent research has explored the potential of this compound as a precursor for bioactive compounds. Its derivatives have shown promise in anticancer research, particularly through modifications that enhance their biological activity.

  • Case Study: In a study focusing on novel derivatives of bis(hydroxymethyl) alkanoates, compounds derived from this compound exhibited significant antiproliferative effects against human breast cancer cells (MDA-MB-231). The mechanism involved apoptosis induction and cell cycle arrest .

Environmental Applications

The compound is also being investigated for its role in environmental chemistry. Its ability to form biodegradable polymers makes it an attractive candidate for reducing plastic waste.

  • Research Insight: The incorporation of this compound into biopolymer formulations has been shown to improve biodegradability while maintaining mechanical integrity .

Mechanism of Action

The mechanism of action of ethyl 2,2-bis(hydroxymethyl)butanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanoic acid and ethanol, which can then participate in further biochemical reactions. The hydroxymethyl groups provide additional sites for chemical modifications, enhancing its versatility in various applications .

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl 2,2-Bis(hydroxymethyl)butanoate and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₈H₁₆O₄ 176.20 Ester, two hydroxymethyl groups Polymers, dendrimers, surfactants
2,2-Bis(hydroxymethyl)butanoic acid C₆H₁₂O₄ 148.16 Carboxylic acid, two hydroxymethyl groups Biodegradable plastics, chelating agents
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Ester, methoxy, aromatic ring Flavoring agents, fragrances
Methyl benzoate C₈H₈O₂ 136.15 Ester, aromatic ring Solvents, perfumery

Key Observations :

  • Hydrophilicity: this compound’s hydroxymethyl groups enhance water solubility compared to aromatic esters like ethyl 2-methoxybenzoate or methyl benzoate, which are more lipophilic due to their aromatic rings .
  • Reactivity: The acid form (2,2-bis(hydroxymethyl)butanoic acid) exhibits carboxylic acid reactivity (e.g., salt formation), while the ethyl ester is more stable but susceptible to hydrolysis under acidic or alkaline conditions .
  • Applications : Unlike flavor-focused benzoates (e.g., ethyl 2-methoxybenzoate ), the target compound’s polyol structure aligns with industrial uses in crosslinked polymers or drug delivery systems.

Biological Activity

Ethyl 2,2-bis(hydroxymethyl)butanoate is a compound that has garnered attention in various fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its two hydroxymethyl groups attached to a butanoate backbone. This structure contributes to its solubility and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxymethyl groups enhances the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties. This can be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi. The mechanism likely involves disruption of microbial cell membranes or inhibition of metabolic pathways.
  • Anticancer Potential : Research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines. Its ability to induce apoptosis in cancer cells has been a focal point for further investigation.

Antioxidant Activity

A study conducted by Kramata et al. demonstrated that compounds with hydroxymethyl substitutions exhibit significant antioxidant activity, which is crucial for protecting cellular components from oxidative damage . this compound was shown to reduce reactive oxygen species (ROS) levels in vitro.

Antimicrobial Properties

Research published in MDPI highlighted the antimicrobial efficacy of various hydroxymethyl derivatives against pathogenic microorganisms. This compound was tested against strains of E. coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentration (MIC) values indicating significant antimicrobial activity .

Anticancer Activity

A pivotal study focused on the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated an IC50 value of approximately 15 µM against MDA-MB-231 breast cancer cells, indicating potent antiproliferative effects. Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Activity Target IC50/MIC Values Mechanism
AntioxidantROS ScavengingN/AFree radical scavenging
AntimicrobialE. coli32 µg/mLMembrane disruption
Staphylococcus aureus25 µg/mLMetabolic inhibition
AnticancerMDA-MB-231 (Breast Cancer)15 µMApoptosis induction via caspase activation

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